molecular formula C14H14N2O B2772731 4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline CAS No. 2034606-43-2

4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline

Cat. No.: B2772731
CAS No.: 2034606-43-2
M. Wt: 226.279
InChI Key: JGBOZCNYXDATFV-UHFFFAOYSA-N
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Description

4-{2-oxa-5-azabicyclo[221]heptan-5-yl}quinoline is a complex organic compound that features a quinoline moiety fused with a bicyclic structure containing oxygen and nitrogen atoms

Properties

IUPAC Name

5-quinolin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-4-13-12(3-1)14(5-6-15-13)16-8-11-7-10(16)9-17-11/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBOZCNYXDATFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Another method involves the directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using the 8-aminoquinoline directing group. This method allows for the formation of arylated products with high yields and complete diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline undergoes various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The bicyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions include various arylated, oxidized, and reduced derivatives of the original compound

Scientific Research Applications

4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline involves its interaction with molecular targets and pathways in biological systems. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline is unique due to its combination of a quinoline moiety with a bicyclic structure containing both oxygen and nitrogen atoms. This combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development in various scientific fields.

Biological Activity

The compound 4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Structure Overview

This compound features a unique bicyclic framework that includes both oxygen and nitrogen heteroatoms. This structural complexity contributes to its diverse biological activities.

Property Value
Molecular FormulaC11_{11}H10_{10}N2_{2}O
Molecular Weight190.21 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic structure through cyclization methods and subsequent functionalization to introduce the quinoline moiety.

The primary biological activity attributed to this compound is its role as an orexin receptor antagonist . Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. By inhibiting these receptors, the compound may offer therapeutic benefits in treating sleep disorders and obesity-related conditions.

Therapeutic Potential

  • Sleep Disorders : The antagonistic effect on orexin receptors suggests potential applications in managing insomnia and other sleep-related disorders.
  • Obesity : By modulating appetite regulation pathways, this compound may serve as a candidate for obesity treatment.

Study 1: Orexin Receptor Antagonism

A study demonstrated that derivatives of quinoline with similar structures showed significant binding affinity to orexin receptors, indicating their potential as therapeutic agents for sleep disorders .

Study 2: Antifungal Activity

Research involving quinoline derivatives showed promising antifungal activity against various fungal strains. For instance, a related quinoline compound exhibited an EC50 value of 6.67 mg/L against Sclerotinia sclerotiorum, outperforming standard treatments .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the quinoline core can significantly enhance biological activity. Electron-withdrawing substituents were found to improve inhibitory effects against target pathogens .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound Name Biological Activity Key Features
6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan}Orexin receptor antagonistContains a fluorine substituent
Benzamide derivatives with quinolineAntifungal activityBroad spectrum antifungal properties
Pyrazole-linked quinolinesAntibacterial and antifungal propertiesEnhanced potency against resistant strains

Q & A

Q. What are the common synthetic routes for 4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalizing the quinoline core at the 4-position with the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane moiety. Key approaches include:
  • Vilsmeier-Haack formylation (DMF/POCl₃) to activate the quinoline scaffold, followed by nucleophilic substitution with a pre-synthesized bicyclic amine .
  • Catalytic coupling using rare earth metals (e.g., CeCl₃) under reflux conditions to facilitate bond formation between heterocyclic fragments .
    Yield optimization requires strict control of solvent polarity (e.g., dichloromethane for intermediates, ethanol for final crystallization) and temperature (reflux at 80–100°C for 6–12 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • 1H/13C NMR : Resolve substituent effects on the quinoline ring (e.g., downfield shifts for protons near the bicyclic amine at δ 7.5–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 323.1524 for C₁₈H₁₈N₂O₂) with <2 ppm error .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for amide intermediates) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Systematic modifications to the bicyclic amine or quinoline core can modulate pharmacological properties:
Substituent Effect on Activity Reference
Chloro at C-6 ↑ Antibacterial potency (MIC ≤2 µg/mL)
Hydrazino at C-4 ↑ Anticancer activity (IC₅₀ ~10 µM)
Methoxy at C-8 ↓ Cytotoxicity in normal cells
Rational design should integrate computational docking (e.g., targeting bacterial gyrase or kinase domains) and iterative SAR testing .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. To address this:
  • Standardize assays : Use CLSI/MHRA guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .
  • Validate purity : Employ HPLC-UV/ELSD (>98% purity threshold) and DSC (melting point ±2°C) to exclude batch variability .
  • Cross-reference models : Compare results across in vitro (e.g., MIC), in silico (e.g., molecular docking), and in vivo (e.g., murine infection models) datasets .

Q. How can catalytic mechanisms be optimized for enantioselective synthesis of the bicyclic amine moiety?

  • Methodological Answer : Asymmetric synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane fragment requires:
  • Chiral catalysts : Use (R)-BINAP/Pd(OAc)₂ for Heck-type cyclization (ee >90%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control during ring closure .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer .

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